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Compound of Interest

Compound Name:
N-(tert-Butoxycarbonyl)-L-

cyclohexylglycine

Cat. No.: B558347 Get Quote

Application Notes: N-(tert-Butoxycarbonyl)-L-
cyclohexylglycine in Pharmaceutical Synthesis
Introduction

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine, often abbreviated as Boc-L-Chg-OH, is a non-

proteinogenic amino acid derivative that serves as a critical building block in the synthesis of

complex pharmaceutical intermediates. Its unique structure, featuring a bulky and lipophilic

cyclohexyl side chain, imparts desirable pharmacokinetic properties to parent drug molecules,

such as enhanced stability and improved oral bioavailability. The tert-butoxycarbonyl (Boc)

protecting group on the alpha-amino group allows for its controlled and sequential incorporation

into peptide chains and other complex organic molecules, making it a valuable tool for

medicinal chemists and drug development professionals.

These application notes provide an overview of the properties of Boc-L-Chg-OH, its role in the

synthesis of antiviral agents, and detailed protocols for its preparation and use in peptide

coupling reactions.
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N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a white to off-white crystalline powder. Its

properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage

conditions.

Property Value Reference

CAS Number 109183-71-3 [1]

Molecular Formula C₁₃H₂₃NO₄ [1]

Molecular Weight 257.33 g/mol [2]

Appearance White to off-white powder -

Melting Point 83 °C (lit.) [1]

Solubility

Slightly soluble in water.

Soluble in organic solvents like

DMF, DCM, and Ethyl Acetate.

[2]

Purity (Typical) ≥99% (HPLC) -

Storage Store at 0 - 8 °C -

Application 1: Synthesis of Antiviral Peptidomimetic
Intermediates
A primary application of Boc-L-cyclohexylglycine is in the development of peptidomimetic

drugs, particularly inhibitors of viral proteases. The hepatitis C virus (HCV) NS3/4A serine

protease is a well-established target for antiviral therapy, as it is essential for cleaving the viral

polyprotein into mature, functional proteins required for replication.[3][4]

The incorporation of the cyclohexylglycine moiety can enhance the binding affinity of an

inhibitor to the hydrophobic pockets of the enzyme's active site. Drugs like Telaprevir and

Boceprevir, first-generation HCV protease inhibitors, utilize non-proteinogenic amino acids to

achieve high potency.[5][6] The lipophilic nature of the cyclohexyl group contributes favorably to

the molecule's overall drug-like properties.
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Mechanism of Action: Inhibition of HCV Polyprotein
Processing
The HCV genome is translated into a single large polyprotein, which must be cleaved by host

and viral proteases to release functional viral proteins.[7] The NS3/4A protease is responsible

for four of these critical cleavages.[3] Inhibitors designed with building blocks like Boc-L-

cyclohexylglycine act as substrate mimics, binding to the NS3/4A active site and blocking its

function, thereby halting viral replication.[4]
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Caption: Inhibition of HCV NS3/4A protease by peptidomimetic drugs.

Experimental Protocols
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-
cyclohexylglycine
This protocol describes the N-protection of L-cyclohexylglycine using di-tert-butyl dicarbonate

(Boc₂O). This is a standard procedure for preparing Boc-protected amino acids.
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Caption: Workflow for Boc protection of L-cyclohexylglycine.
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Materials:

L-cyclohexylglycine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium Carbonate (Na₂CO₃)

Tetrahydrofuran (THF)

Deionized Water

Ethyl Acetate

2 M Hydrochloric Acid (HCl)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Suspend L-cyclohexylglycine (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

To the suspension, add sodium carbonate (2.0 eq) and stir until dissolved.

Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully add 2 M HCl to the mixture to adjust the pH to ~2.

This step should be done in a well-ventilated fume hood due to CO₂ evolution.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x

volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the final

product, N-Boc-L-cyclohexylglycine, typically as a white solid.

Expected Results: This procedure generally provides the Boc-protected amino acid in high

yield (>90%) and purity.

Parameter Typical Value

Yield 90-98%

Purity (by NMR) >95%

Purity (by HPLC) >99%

Protocol 2: Peptide Coupling with N-Boc-L-
cyclohexylglycine
This protocol details a standard method for coupling Boc-L-cyclohexylglycine to an amino acid

ester or a resin-bound amine using a carbodiimide coupling agent like N,N'-

dicyclohexylcarbodiimide (DCC). This is a fundamental step in Solid-Phase Peptide Synthesis

(SPPS).[8][9]
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Caption: Boc-strategy solid-phase peptide synthesis (SPPS) cycle.
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N-Boc-L-cyclohexylglycine

Amino acid ester hydrochloride or amine-functionalized resin

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

N,N-Diisopropylethylamine (DIEA) for neutralization

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Trifluoroacetic acid (TFA) for Boc-deprotection (in subsequent steps)

Procedure:

Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve N-Boc-L-

cyclohexylglycine (1.2 eq) in anhydrous DMF.

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as DCC (1.2

eq), and a catalyst like DMAP (0.1 eq). Stir for 20-30 minutes at 0 °C to form the activated

ester.

Amine Component: If starting with an amino acid ester hydrochloride, dissolve it in DMF and

neutralize with DIEA (1.1 eq). If using a resin, swell the resin in DMF and perform the N-

terminal deprotection and neutralization steps as required by the specific SPPS protocol.[10]

Coupling: Add the free amine component to the pre-activated N-Boc-L-cyclohexylglycine

solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the

reaction is complete as monitored by a ninhydrin test (for resins) or TLC.

Workup:

For Solution-Phase: Filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with

ethyl acetate, wash sequentially with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. Purify by column chromatography if necessary.
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For Solid-Phase: Filter the resin and wash thoroughly with DMF, DCM, and methanol to

remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.

Expected Results: Coupling efficiency is typically high, though steric hindrance from the

cyclohexyl group may require longer reaction times or more potent coupling agents like HATU.

Parameter Typical Value

Coupling Efficiency (SPPS) >98% (as determined by Kaiser test)

Isolated Yield (Solution Phase) 70-90%

Conclusion

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine is a highly versatile and valuable building block

for the synthesis of pharmaceutical intermediates. Its lipophilic side chain is particularly

advantageous for developing peptidomimetic drugs with enhanced stability and

pharmacokinetic profiles, as demonstrated by its relevance to potent antiviral agents. The

protocols provided herein offer standardized methods for its preparation and incorporation into

target molecules, enabling researchers and drug development professionals to effectively

utilize this compound in their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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